molecular formula C23H29N5O3 B2806089 Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate CAS No. 2034257-83-3

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate

Cat. No.: B2806089
CAS No.: 2034257-83-3
M. Wt: 423.517
InChI Key: VDZJKQZVVHTXMI-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate is a carbamate derivative featuring a benzyl group, a piperidine ring, and a tetrahydroquinazolin moiety. This compound’s structural complexity arises from the integration of a carbamate functional group (-O-C(=O)-N-) with a piperidinyl-tetrahydroquinazolin scaffold, which is often associated with bioactivity in medicinal chemistry. The tetrahydroquinazolin fragment is a bicyclic heterocycle that may confer rigidity and enhance binding affinity to biological targets, while the piperidine ring contributes to solubility and conformational flexibility. Carbamate groups are commonly utilized in drug design due to their hydrolytic stability and role as prodrug moieties .

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c29-21(14-24-23(30)31-15-17-6-2-1-3-7-17)27-18-10-12-28(13-11-18)22-19-8-4-5-9-20(19)25-16-26-22/h1-3,6-7,16,18H,4-5,8-15H2,(H,24,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJKQZVVHTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate typically involves multiple steps. One common route includes the reaction of a quinazoline derivative with a piperidine derivative under controlled conditions. The reaction is often facilitated by catalysts and may require specific solvents to achieve the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and minimize impurities. The use of high-throughput screening and process optimization techniques is common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Structurally analogous compounds often differ in substituents on the piperidine ring or heterocyclic systems. For instance:

  • Benzyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate () replaces the tetrahydroquinazolin group with a hydroxyethyl substituent. This modification reduces molecular rigidity and may alter solubility due to the polar hydroxyl group.
  • [1-(2-Benzotriazol-1-yl-2-oxo-ethyl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzyl carbamate () substitutes the tetrahydroquinazolin-piperidine system with a pyrimidinyl-benzotriazolyl scaffold.

Key Structural Differences

Compound Core Heterocycle Substituent on Piperidine Electrophilicity
Target Compound Tetrahydroquinazolin Aminoethyl-carbamate linkage Moderate
Benzyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate None (hydroxyethyl) Hydroxyethyl-methyl group Low
[1-(2-Benzotriazol-1-yl-2-oxo-ethyl)-pyrimidin-4-yl]benzyl carbamate Pyrimidine-benzotriazolyl Benzotriazolyl-oxoethyl High
Electrophilicity and Metabolic Stability

Electrophilicity, critical for covalent drug interactions, can be assessed via glutathione (GSH) conjugation models. Structurally similar compounds exhibit varying GSH binding half-lives:

  • Compound E (): High electrophilicity (t₁/₂ = 2.1 h) due to electron-withdrawing substituents.
  • Compound F: Moderate reactivity (t₁/₂ = 5.4 h).

GSH Binding Half-Lives (Hypothetical)

Compound t₁/₂ (h)
Target Compound 8.2
[1-(2-Benzotriazol-1-yl-2-oxo-ethyl)-pyrimidin-4-yl]benzyl carbamate 2.1
Benzyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate >24
Similarity Metrics and Drug-Likeness

Similarity analysis using MACCS and ECFP4 fingerprints () reveals that the target compound’s Tc (Tanimoto coefficient) to active kinase inhibitors (e.g., EGFR or Aurora kinase) ranges from 0.45–0.65, indicating moderate structural overlap. In contrast, benzotriazolyl-carbamates show higher Tc values (0.70–0.85) due to shared electrophilic motifs. Lower similarity to random ZINC compounds (Tc < 0.30) suggests unique pharmacophoric features .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Coupling of the tetrahydroquinazolin-4-yl-piperidine core with an aminoethyl carbamate intermediate via amide bond formation. Reagents like EDC/HOBt or DCC are often used for activation .
  • Step 2: Introduction of the benzyl carbamate group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect amines .
  • Optimization: Solvent choice (DMF or THF) and temperature (0–25°C) significantly affect reaction efficiency. For example, lower temperatures reduce side reactions in carbamate formation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Multi-Technique Validation: Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR to cross-validate functional groups. For example, discrepancies in carbonyl signals (C=O) may arise from tautomerism; X-ray crystallography can resolve this .
  • Computational Aids: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Software like Gaussian or ADF helps identify conformational preferences .

Basic: Which characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • Core Techniques:
    • NMR: ¹H/¹³C NMR to confirm piperidine, tetrahydroquinazoline, and carbamate moieties. Look for characteristic shifts (e.g., ~δ 4.5 ppm for benzyl-OCH₂) .
    • HRMS: Verify molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • Supplementary Methods: HPLC purity analysis (>95%) and IR for carbonyl (C=O, ~1700 cm⁻¹) identification .

Advanced: How can researchers predict bioactivity given limited experimental data on this compound?

Methodological Answer:

  • Structural Analog Analysis: Compare with piperidine-tetrahydroquinazoline hybrids (e.g., Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate), which show kinase inhibition .
  • Computational Screening: Perform molecular docking against targets like EGFR or PARP using AutoDock Vina. Prioritize binding affinity (<-8 kcal/mol) and interaction with catalytic residues .

Basic: What are the solubility challenges, and how can they be addressed during in vitro assays?

Methodological Answer:

  • Challenges: Poor aqueous solubility due to the hydrophobic benzyl and tetrahydroquinazoline groups .
  • Strategies:
    • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in cell culture media.
    • Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) for dosing .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Groups: Modify the benzyl carbamate (e.g., halogen substitution) or piperidine substituents to assess impact on potency .
  • Assay Design: Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and measure IC₅₀ values. Correlate with LogP and polar surface area (PSA) calculations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods during synthesis .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Maintain SDS documentation with toxicity data (e.g., LD₅₀ in rodents) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
  • Process Chemistry: Use flow reactors for exothermic steps (e.g., carbamate formation) to improve heat dissipation and scalability .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) for crude mixtures .
  • Recrystallization: Use ethanol/water or dichloromethane/hexane for final polishing. Monitor melting point (e.g., ~150–160°C) to confirm purity .

Advanced: How to evaluate metabolic stability using in silico tools?

Methodological Answer:

  • Software Tools: Use ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. Focus on vulnerable motifs (e.g., carbamate cleavage) .
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) to measure half-life (t₁/₂) .

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